Identification, Characterization, and Synthesis Applications of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: A Technical Whitepaper
Identification, Characterization, and Synthesis Applications of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: A Technical Whitepaper
Executive Summary
In modern drug discovery, escaping "flatland" by incorporating sp3-hybridized, three-dimensional scaffolds is a primary objective for improving target specificity and pharmacokinetic profiles. (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly functionalized chiral building block essential for Fragment-Based Drug Discovery (FBDD). The presence of a pyridine ring, a halogen vector (C4-Cl) for cross-coupling, and a chiral amino alcohol motif makes it a privileged scaffold. This guide provides a definitive framework for its database identification, structural validation, and synthetic integration.
Chemical Identity & Structural Elucidation
Accurate identification of chiral pyridine derivatives is notoriously difficult due to IUPAC nomenclature drift (e.g., "ethan-1-ol" vs. "ethanol", "2-pyridyl" vs. "pyridin-2-yl"). To establish a self-validating ground truth, application scientists rely on exact SMILES strings and standardized database identifiers rather than text names.
Because chiral amino pyridines are highly hygroscopic and prone to oxidation as free bases, commercial suppliers and chemical databases predominantly index this compound as a dihydrochloride salt [1][2].
Table 1: Physicochemical and Database Identifiers
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol |
| Common Synonyms | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride |
| CAS Registry Number | 2682097-44-3 (Dihydrochloride salt)[1][3] |
| Molecular Formula | C₇H₁₁Cl₃N₂O (Salt) / C₇H₉ClN₂O (Free base)[2][3] |
| Molecular Weight | 245.53 g/mol (Salt)[1][2] |
| SMILES | ClC1=CC(CO)=NC=C1.[H]Cl.[H]Cl[2] |
| PubChem CID | 154729948[4] |
Database Search Methodologies & Verification
When sourcing novel chiral building blocks, text-based queries frequently yield false negatives. The following protocol outlines a self-validating system for verifying CAS numbers for complex stereocenters.
Protocol 1: Structure-Based CAS Verification
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SMILES Generation: Draw the exact (2R) stereoisomer in a chemical drawing tool and generate the canonical SMILES string.
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Causality: This eliminates nomenclature ambiguity and ensures the stereocenter is computationally locked before querying.
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InChIKey Hashing: Convert the SMILES to an InChIKey (KRVZBMSYEFYFML-ILKKLZGPSA-N)[2].
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Causality: Search engines and databases (like PubChem or CAS SciFinder) index the 27-character InChIKey much more reliably than the special characters found in chemical names.
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Salt Form Validation: Always verify the salt form stoichiometry. For CAS 2682097-44-3, the molecule is a dihydrochloride salt[1].
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Causality: Failing to account for the two HCl molecules will result in incorrect molar equivalent calculations during synthetic scale-up, leading to skewed reaction kinetics or failed cross-couplings.
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Mechanistic Role in Drug Development
Chiral amino alcohols are critical in FBDD, providing the necessary three-dimensionality (sp3 character) that flat aromatic rings lack[5]. The (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol scaffold is particularly valuable in the synthesis of [6][7] and complex macrocycles.
Mechanistically, the molecule offers three orthogonal synthetic vectors:
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The C4-Chlorine: Serves as a prime vector for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
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The Primary Amine: Can be utilized in asymmetric [8][9] or standard amide bond formations.
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The Hydroxyl Group: Allows for O-alkylation or esterification to build cyclic constraints.
Workflow for integrating the chiral pyridine amino alcohol into complex API scaffolds.
Experimental Protocols: Analytical Validation of Chiral Integrity
Before deploying this building block in asymmetric synthesis, its enantiomeric excess (ee) must be validated. The presence of two basic nitrogen atoms (the pyridine ring and the primary amine) requires a specific chromatographic strategy to prevent severe peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Protocol 2: Chiral HPLC Validation
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Sample Preparation: Dissolve the dihydrochloride salt in methanol, neutralize with 2.1 equivalents of triethylamine, and dilute with the mobile phase.
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Causality: Injecting the salt directly onto a normal-phase chiral column will result in phase collapse, poor retention, and irreproducible retention times. The free base must be generated in situ.
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Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).
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Causality: The hydrogen-bonding network of the amylose tris(3,5-dimethylphenylcarbamate) derivative provides optimal chiral recognition pockets for primary amino alcohols.
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Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
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Causality: The 0.1% Diethylamine (DEA) acts as a basic modifier. It competitively binds to and masks the acidic silanols on the silica support, ensuring sharp, symmetrical peaks for the basic pyridine analyte.
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Table 2: Chiral HPLC Parameters
| Parameter | Specification | Mechanistic Causality |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Optimal steric fit for amino alcohol resolution. |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | DEA suppresses destructive silanol interactions. |
| Flow Rate | 1.0 mL/min | Balances theoretical plate resolution and run time. |
| Detection | UV at 254 nm | Targets the strong pyridine chromophore. |
| Temperature | 25 °C | Stabilizes the thermodynamics of chiral recognition. |
References
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Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections Source: Frontiers in Chemistry URL:[Link]
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Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (American Chemical Society) URL:[Link]
-
Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions Source: ChemRxiv URL:[Link]
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(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride (CAS: 2682097-44-3) Source: PubChem (National Institutes of Health) URL:[Link]
Sources
- 1. 2682097-44-3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2682097-44-3 | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | Chlorides | Ambeed.com [ambeed.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 2682097-44-3 | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | Chlorides | Ambeed.com [ambeed.com]
- 5. Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
